molecular formula C19H20N4O3S B2508215 6-(2-methylpropyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251618-75-3

6-(2-methylpropyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2508215
CAS No.: 1251618-75-3
M. Wt: 384.45
InChI Key: WCGINSGYPUIRJN-UHFFFAOYSA-N
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Description

6-(2-methylpropyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly enriched in the medium spiny neurons of the striatum, a key brain region for motor control and reward processing. By selectively inhibiting PDE10A, this compound elevates intracellular levels of the second messengers cAMP and cGMP , thereby modulating dopaminergic and glutamatergic signaling pathways. This mechanism makes it an invaluable pharmacological tool for investigating the role of PDE10A in various neuropsychiatric and neurodegenerative disorders. Researchers utilize this inhibitor to explore potential therapeutic strategies for conditions such as schizophrenia, where PDE10A inhibition has been shown to produce antipsychotic-like effects in preclinical models, and Huntington's disease, linked to striatal degeneration. Its application extends to studying the basal ganglia circuitry and its impact on locomotor activity, cognitive function, and motivational states , providing critical insights into the pathophysiology and treatment of central nervous system diseases.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-11(2)9-23-17(24)15-14(20-19(23)26)16(27-21-15)18(25)22-8-7-12-5-3-4-6-13(12)10-22/h3-6,11H,7-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGINSGYPUIRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound “6-(2-methylpropyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione” is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article will delve into the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into distinct functional groups:

  • Thiazolo-pyrimidine core : This structure is known for various biological activities including antimicrobial and anticancer properties.
  • Tetrahydroisoquinoline moiety : This component is often associated with neuropharmacological activity.
  • Aliphatic substituent : The 2-methylpropyl group may influence the lipophilicity and bioavailability of the compound.

Molecular Formula

The molecular formula of the compound is C18H24N4O2SC_{18}H_{24}N_4O_2S.

Anticancer Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives of thiazolo-pyrimidine have been shown to induce apoptosis in cancer cell lines through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways.

Case Study

In a study conducted on a series of thiazolo-pyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The introduction of the tetrahydroisoquinoline moiety was particularly noted for its ability to improve selectivity towards cancer cells while reducing toxicity to normal cells .

Antiviral Activity

The antiviral potential of this compound was evaluated against several viral strains. Compounds with similar thiazolo-pyrimidine structures demonstrated effective inhibition of viral replication.

Data Table: Antiviral Activity

CompoundVirus TypeIC50 (µM)Selectivity Index
Compound AInfluenza A18.4>38
Compound BHSV-146>16
Target CompoundInfluenza ATBDTBD

Note: TBD indicates values yet to be determined in ongoing studies.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit viral polymerases and proteases.
  • Modulation of signaling pathways : The thiazolo-pyrimidine core can interfere with pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has indicated that modifications to both the thiazolo-pyrimidine and tetrahydroisoquinoline components significantly affect biological activity. For example:

  • Hydroxyl substitutions on the aromatic rings tend to enhance activity.
  • Aliphatic chain length influences lipophilicity and cellular uptake.

Data Table: Structure-Activity Relationships

ModificationActivity Change
Hydroxyl at 4-positionIncreased cytotoxicity
Methyl group at 6-positionDecreased activity
Propyl group at nitrogenEnhanced selectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the thiazolo-pyrimidine-dione family, which shares a bicyclic core with sulfur and nitrogen heteroatoms. Key structural analogs include:

Compound Name Core Structure Substituents Key Structural Differences
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Thiazolo[5,4-d]pyrimidine-dione Unsubstituted Simpler core; lacks functional groups for targeted bioactivity.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine Benzylidene, methylfuran, and nitrile groups Additional fused aromatic systems; higher planarity may reduce membrane permeability.
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine Methyl groups at positions 5 and 7 Pyridine ring instead of pyrimidine; altered electronic properties.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions. For example, aromatic protons in the tetrahydroisoquinoline moiety appear as distinct multiplets at δ 6.5–7.5 ppm, while carbonyl groups resonate near δ 165–175 ppm .
  • IR Spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm1^{-1}) and thiazole C-S bonds (650–750 cm1^{-1}) validate core structure .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Advanced Research Focus

  • Antimicrobial Screening : Use standardized microdilution assays (e.g., against S. aureus or E. coli) with minimum inhibitory concentration (MIC) measurements, as applied to structurally related thiazolopyrimidines .
  • Enzyme Inhibition Assays : Target enzymes like kinases or proteases using fluorescence-based substrates to quantify IC50_{50} values .
  • In Silico Docking : Predict binding affinities to biological targets (e.g., bacterial topoisomerases) using AutoDock Vina or Schrödinger Suite .

How do structural modifications (e.g., substituents on the tetrahydroisoquinoline moiety) influence bioactivity?

Q. Structure-Activity Relationship (SAR) Focus

  • Electron-Withdrawing Groups : Chloro or cyano substituents on aromatic rings enhance antimicrobial potency by improving membrane permeability .
  • Alkyl Chain Variations : Longer alkyl chains (e.g., isobutyl vs. methyl) may reduce solubility but increase lipophilicity, affecting pharmacokinetics .
  • Heterocyclic Additions : Fusing oxadiazole or triazole rings can modulate selectivity toward eukaryotic vs. prokaryotic targets .

How should researchers address contradictory data in biological activity across similar compounds?

Q. Data Analysis Focus

  • Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) to identify trends in IC50_{50} or MIC values for thiazolopyrimidine derivatives .
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Machine Learning : Train models on existing bioactivity data to predict and validate outliers .

What computational tools are effective for designing derivatives with improved target affinity?

Q. Advanced Computational Focus

  • Reaction Pathway Prediction : Use tools like GRRM or Gaussian to simulate cyclization and coupling steps, reducing trial-and-error synthesis .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanosecond timescales to assess binding stability .
  • ADMET Prediction : Employ SwissADME or ADMETLab to optimize pharmacokinetic properties early in design .

How does the reactivity of the thiazolo[4,3-d]pyrimidine core influence derivatization strategies?

Q. Reactivity Focus

  • Electrophilic Substitution : The sulfur atom in the thiazole ring directs electrophiles to the 4-position, enabling regioselective halogenation .
  • Nucleophilic Attack : The pyrimidine carbonyl groups are susceptible to nucleophilic addition, facilitating functionalization with amines or hydrazines .
  • Cross-Coupling : Suzuki-Miyaura reactions on halogenated derivatives allow introduction of aryl/heteroaryl groups .

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